molecular formula C20H22N4O4S B4535883 ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4535883
M. Wt: 414.5 g/mol
InChI Key: HTLGLLFVXWZUFV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically complex molecules featuring multiple heterocyclic structures, indicative of its potential for varied biological activities and chemical reactivities. The molecule contains elements of isoxazolo[5,4-b]pyridin, thiazole, and carboxylate functionalities, which are common in compounds with pharmacological importance.

Synthesis Analysis

A related synthesis process involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to yield ethyl iminothiazolopyridine-4-carboxylate and other derivatives through reactions at room temperature, highlighting the versatility of similar backbone structures in chemical synthesis (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds has been determined, revealing hydrogen-bonded dimer associations and providing insights into the spatial arrangement and potential interaction sites of such molecules (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Studies on similar structures show selective cyclocondensation reactions leading to various derivatives, highlighting the reactivity of the thiazole and pyridine moieties in such compounds (Lebedˈ et al., 2012). This suggests that the target compound may undergo similar selective reactions, providing a basis for the synthesis of a wide range of derivatives.

Physical Properties Analysis

The physical properties of compounds with similar structures, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments and potential applications in synthesis and drug formulation. However, specific studies on the physical properties of this compound were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for comprehensively understanding the compound's interactions and potential uses. Similar compounds have shown varied reactivities and stabilities, suggesting that the target compound may exhibit unique chemical behaviors suitable for specific applications (Albreht et al., 2009).

properties

IUPAC Name

ethyl 2-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-ethylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-5-24(20-21-11(4)16(29-20)19(26)27-6-2)18(25)13-9-14(12-7-8-12)22-17-15(13)10(3)23-28-17/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLGLLFVXWZUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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